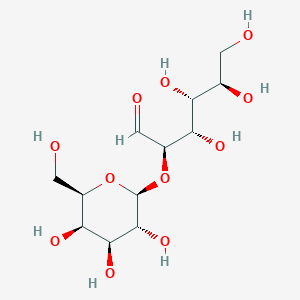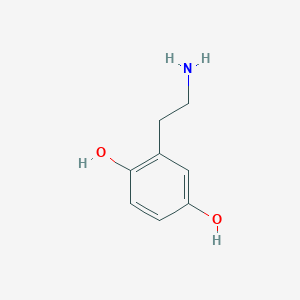
6-Bromoquinazoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinazoline-4-carboxylic acid is a compound of interest in various fields of chemistry and biology due to its potential applications in drug design and synthesis. The compound is characterized by the presence of a bromine atom on the quinazoline ring, which can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of derivatives of 6-bromoquinazoline has been explored in several studies. For instance, the Friedländer synthesis has been employed to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and leading to a variety of bidentate and tridentate ligands . Another study describes the synthesis of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which was synthesized from readily available chemicals and assessed for antibacterial activity . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, has been reported, starting from 2-amino-5-methylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 6-bromoquinazoline derivatives has been analyzed in various studies. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Such detailed structural analyses are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The reactivity of 6-bromoquinazoline derivatives has been investigated in the context of various chemical reactions. Bromination reactions are particularly relevant, as seen in the synthesis of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, where halogenation with molecular bromine leads to cyclization and the formation of oxazoloquinoline derivatives . Another study discusses the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents, leading to various substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinazoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinazoline ring. These properties include solubility, fluorescence, and quantum yield, which are important for applications such as photolabile protecting groups . The increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also of interest, as indicated by the high emission quantum yield observed for 6,6'-biquinolines .
Applications De Recherche Scientifique
Fluorescent Brightening Agents
6-Bromoquinazoline-4-carboxylic acid and its derivatives demonstrate potential as fluorescent brightening agents. The synthesis process involves condensation reactions and treatments yielding various compounds, some of which are studied for their use in brightening applications (Rangnekar & Shenoy, 1987).
Antimicrobial Applications
Synthesized derivatives of 6-Bromoquinazoline-4-carboxylic acid have been evaluated for their antimicrobial properties. These compounds were prepared through specific chemical reactions and tested for their effectiveness against various microbial strains (Patel, Mistry & Desai, 2006).
Photolabile Protecting Group
6-Bromoquinazoline-4-carboxylic acid derivatives have been explored as photolabile protecting groups. These compounds exhibit high efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications. They offer advantages like increased solubility and low fluorescence, beneficial in caging biological messengers (Fedoryak & Dore, 2002).
Antiviral and Cytotoxic Activities
Some synthesized compounds from 6-Bromoquinazoline-4-carboxylic acid have shown distinct antiviral activities, particularly against viruses like Herpes simplex and vaccinia viruses. Additionally, their cytotoxic properties have been investigated, contributing to the research in antiviral medication development (Selvam et al., 2010).
Anticancer Properties
Research into 6-Bromoquinazoline-4-carboxylic acid derivatives has also extended into the realm of cancer treatment. These compounds have been evaluated for their potential anticancer properties, with studies focusing on human renal, melanoma, and breast cancer cell lines. The compounds' antimicrobial properties have been assessed as well (Agbo et al., 2015).
Hypotensive Agents
Compounds derived from 6-Bromoquinazoline-4-carboxylic acid have been synthesized and evaluated for their hypotensive activity. These compounds have shown varying degrees of blood pressure-lowering effects, contributing to the development of new hypotensive medications (Kumar, Tyagi & Srivastava, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromoquinazoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYXRDCYHWITRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621818 |
Source


|
| Record name | 6-Bromoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazoline-4-carboxylic acid | |
CAS RN |
769916-07-6 |
Source


|
| Record name | 6-Bromoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



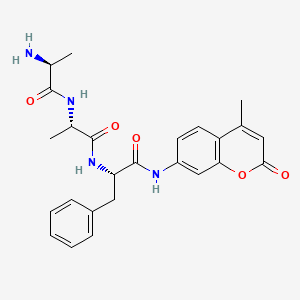



![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
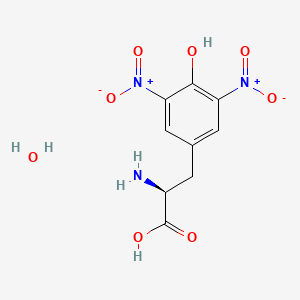
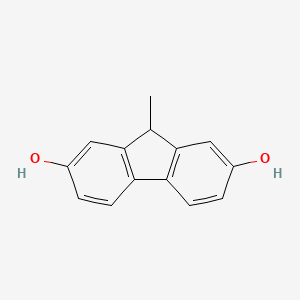
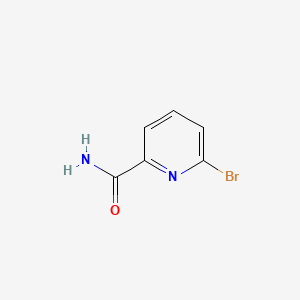
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
